molecular formula C17H27ClN2O3 B3942196 3-(1-azepanyl)-N-(2,4-dimethoxyphenyl)propanamide hydrochloride

3-(1-azepanyl)-N-(2,4-dimethoxyphenyl)propanamide hydrochloride

Cat. No. B3942196
M. Wt: 342.9 g/mol
InChI Key: HDLSMHHUAYBNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanyl)-N-(2,4-dimethoxyphenyl)propanamide hydrochloride is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is commonly referred to as AZD-5213 and belongs to the class of compounds known as positive allosteric modulators of the muscarinic acetylcholine receptor.

Mechanism of Action

AZD-5213 acts as a positive allosteric modulator of the muscarinic acetylcholine receptor by binding to a specific site on the receptor. This binding enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD-5213 are related to its positive allosteric modulation of the muscarinic acetylcholine receptor. This modulation leads to increased neurotransmitter release, which can improve cognitive function. Additionally, AZD-5213 has been shown to improve working memory and attention in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using AZD-5213 in lab experiments is that it has been shown to improve cognitive function in animal models. This makes it a potential candidate for further research as a treatment for cognitive disorders. However, one limitation of using AZD-5213 in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on humans and may require further research before it can be used as a therapeutic agent.

Future Directions

There are several potential future directions for research on AZD-5213. One direction is to continue studying its effects on cognitive function in animal models and to determine its potential as a treatment for cognitive disorders in humans. Additionally, further research is needed to fully understand the mechanism of action of AZD-5213 and to determine its safety and efficacy in humans. Finally, research could explore the potential of AZD-5213 as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis.

Scientific Research Applications

AZD-5213 has been the subject of scientific research due to its potential therapeutic properties. This compound has been shown to be a positive allosteric modulator of the muscarinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, attention, and motor control. Therefore, AZD-5213 has been studied as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

3-(azepan-1-yl)-N-(2,4-dimethoxyphenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.ClH/c1-21-14-7-8-15(16(13-14)22-2)18-17(20)9-12-19-10-5-3-4-6-11-19;/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLSMHHUAYBNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2CCCCCC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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